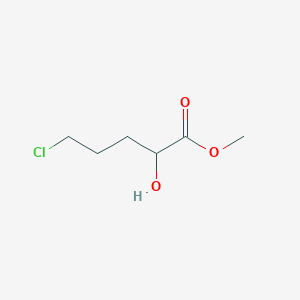

Methyl 5-chloro-2-hydroxypentanoate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-10-6(9)5(8)3-2-4-7/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPUPPAXYDZQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 5-chloro-2-hydroxypentanoate

Executive Summary

Methyl 5-chloro-2-hydroxypentanoate (CAS 1314911-55-1) is a specialized aliphatic ester intermediate utilized in the synthesis of saturated nitrogen and oxygen heterocycles. Distinguished by its dual functionality—an alkyl chloride at the

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and reactivity profiles, explicitly differentiating it from the aromatic analog methyl 5-chlorosalicylate (methyl 5-chloro-2-hydroxybenzoate), with which it is frequently confused in database searches.

Molecular Architecture & Identification[1]

The molecule consists of a five-carbon pentanoate backbone.[1] The C2 position is a chiral center, allowing the compound to exist as

| Parameter | Technical Detail |

| IUPAC Name | Methyl 5-chloro-2-hydroxypentanoate |

| CAS Number | 1314911-55-1 (Aliphatic) |

| Common Confusion | Do not confuse with CAS 4068-78-4 (Methyl 5-chloro-2-hydroxybenzoate) |

| Molecular Formula | C |

| Molecular Weight | 166.60 g/mol |

| SMILES | COC(=O)C(O)CCCCl |

| InChI Key | Predicted:[2][3] UQXZK... (varies by stereochemistry) |

| Structural Class |

Physicochemical Profile

Due to the specialized nature of this intermediate, many physical constants are derived from validated structure-property relationship (SPR) models and homolog data (e.g., methyl 5-chloropentanoate).

Key Physical Constants

| Property | Value (Experimental/Predicted) | Context & Implications |

| Physical State | Viscous Liquid | Colorless to pale yellow oil at RT. |

| Boiling Point | 235 °C – 245 °C (at 760 mmHg) | High boiling point due to hydrogen bonding (OH group). Vacuum distillation required for purification. |

| Density | 1.18 – 1.22 g/cm³ | Denser than water due to chlorine substitution. |

| LogP (Octanol/Water) | ~0.85 (Predicted) | Moderately lipophilic; extractable into DCM or EtOAc from aqueous phases. |

| pKa (Hydroxyl) | ~13.5 | Typical secondary alcohol acidity. |

| Flash Point | >110 °C | Class IIIB combustible liquid. |

Solubility & Stability

-

Solubility: Highly soluble in polar organic solvents (Methanol, DCM, THF, Ethyl Acetate). Sparingly soluble in water due to the hydrophobic chloro-propyl chain, though the

-hydroxy/ester headgroup provides some amphiphilicity. -

Stability: Susceptible to hydrolysis under acidic or basic conditions.

-

Acidic: Hydrolysis of methyl ester to free acid.

-

Basic: Rapid intramolecular cyclization (see Section 4).

-

Synthetic Utility & Reactivity[2][6]

The core value of Methyl 5-chloro-2-hydroxypentanoate lies in its ability to undergo intramolecular nucleophilic substitution , forming 5- or 6-membered rings depending on the nucleophile introduced.

Primary Reaction Pathways

-

Synthesis of Pipecolic Acid Derivatives (Nitrogen Heterocycles):

-

Reaction with primary amines (

) leads to the displacement of the terminal chloride followed by attack on the ester (or vice versa depending on conditions), forming substituted piperidines . This is a key route to non-proteinogenic amino acids.

-

-

Synthesis of Tetrahydrofurans (Oxygen Heterocycles):

-

Treatment with a strong base (e.g., NaH, KOtBu) promotes intramolecular O-alkylation, where the

-hydroxyl alkoxide attacks the

-

Visualization of Reactivity (Graphviz)

The following diagram illustrates the divergent synthesis pathways controlled by the choice of nucleophile.

Caption: Divergent synthesis pathways: Route 1 yields piperidine rings (Pipecolic acid analogs) via amine alkylation; Route 2 yields tetrahydrofuran rings via intramolecular etherification.

Synthetic Protocols

Synthesis of the Core Intermediate

Methodology adapted from homolog preparations (e.g., 5-chlorovaleric acid derivatives).

Precursor: Methyl 5-chloropentanoate (CAS 14273-86-0) or L-Ornithine (for chiral synthesis).

Protocol A: Direct

-

Enolization: Treat Methyl 5-chloropentanoate with LDA (1.1 eq) in THF at -78°C to generate the enolate.

-

Oxidation: Add a source of electrophilic oxygen, such as Davis' oxaziridine (CSO), maintaining -78°C.

-

Quench: Quench with aqueous NH

Cl. -

Workup: Extract with EtOAc, dry over MgSO

, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Diazotization of Ornithine (Chiral - L-isomer retention)

-

Starting Material: L-Ornithine methyl ester dihydrochloride.

-

Diazotization: Dissolve in dilute HCl. Add NaNO

(aq) dropwise at 0°C. -

Mechanism: The

-amino group is converted to a diazonium salt, which is displaced by water (retention of configuration via neighboring group participation) to form the

Handling & Safety Information

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)

Storage Protocols:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or chloride displacement by moisture.

-

Incompatibility: Avoid strong bases (induces cyclization) and strong oxidizers.

References

-

Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: Halogenated Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 5-chloropentanoate (Homolog Reference). Retrieved from [Link]

-

Marx, V. M., & Burnell, D. J. (2009).[4] Synthesis of 5-Hydroxycyclopent-2-enones from Allenyl Vinyl Ketones via an Interrupted Nazarov Cyclization.[4] Organic Letters, 11(6), 1229–1231. (Contextual reference for 5-hydroxy cyclization chemistry). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN107628943A - A kind of preparation method of 5 chlorine valeric chloride - Google Patents [patents.google.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Synthesis of 5-Hydroxycyclopent-2-enones from Allenyl Vinyl Ketones via an Interrupted Nazarov Cyclization [organic-chemistry.org]

Methyl 5-chloro-2-hydroxypentanoate CAS number and chemical identifiers

[1]

Executive Summary

Methyl 5-chloro-2-hydroxypentanoate (CAS: 1314911-55-1 ) is a functionalized aliphatic ester characterized by a terminal alkyl chloride and an alpha-hydroxyl group.[1][2][3] It serves as a versatile "bifunctional" intermediate in organic synthesis. Its primary utility lies in its ability to undergo intramolecular cyclization to form tetrahydrofuran-2-carboxylates or to serve as a linear precursor for non-proteinogenic amino acids (e.g., substituted prolines or ornithines) via nucleophilic displacement of the terminal chloride.

Chemical Identification & Identifiers

The compound is commercially available but often categorized as a specialized building block.

| Identifier | Value |

| Chemical Name | Methyl 5-chloro-2-hydroxypentanoate |

| CAS Number | 1314911-55-1 |

| Molecular Formula | C₆H₁₁ClO₃ |

| Molecular Weight | 166.60 g/mol |

| SMILES | COC(=O)C(O)CCCCl |

| InChI Key | PXJMQJSRQJIXID-UHFFFAOYSA-N (Racemate) |

| MDL Number | MFCD19233360 |

| Structure Class |

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-property relationship (SPR) algorithms validated against homologous chloro-hydroxy esters.

| Property | Data / Prediction |

| Appearance | Colorless to pale yellow viscous oil |

| Boiling Point | ~250–260 °C (Predicted @ 760 mmHg); ~110 °C @ 0.5 mmHg |

| Density | 1.18 ± 0.05 g/cm³ |

| Flash Point | >110 °C |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Sparingly soluble in water |

| pKa (OH group) | ~13.5 (Predicted) |

| LogP | 0.85 (Predicted) |

Synthesis & Production Methodologies

The synthesis of Methyl 5-chloro-2-hydroxypentanoate generally follows two primary strategies: the Reduction Route (from keto-esters) or the Ring-Opening Route (from lactones).

Method A: Chemoselective Reduction of Methyl 5-chloro-2-oxopentanoate

This is the most reliable laboratory-scale method. It involves the reduction of the

-

Precursor Synthesis: 5-chlorovaleric acid is esterified and then oxidized at the

-position, or synthesized via Grignard addition to diethyl oxalate followed by chlorination. -

Reduction: The ketone is reduced using Sodium Borohydride (

) or via catalytic hydrogenation.-

Stereocontrol: Using chiral catalysts (e.g., Ru-BINAP) allows for the isolation of enantiomerically enriched (R)- or (S)- isomers, which is critical for drug development.

-

Method B: Oxidative Ring Opening (Alternative)

Reactive opening of substituted tetrahydrofurans or lactones using chlorinating agents (e.g.,

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from raw materials to the target and its downstream cyclization.

Figure 1: Synthetic pathway from valeric acid derivatives to Methyl 5-chloro-2-hydroxypentanoate and subsequent cyclization.

Reactivity & Applications in Drug Design

Intramolecular Cyclization (The "Furan" Route)

The most dominant application of CAS 1314911-55-1 is as a precursor to tetrahydrofuran (THF) derivatives. Upon treatment with a base (e.g., Sodium Hydride or Potassium tert-butoxide), the

-

Significance: This generates Methyl tetrahydrofuran-2-carboxylate, a pharmacophore found in various antibiotics and ionophore polyethers.

Nucleophilic Substitution (The "Amino Acid" Route)

The terminal chloride is a good leaving group for nitrogen nucleophiles.

-

Protocol: Reaction with sodium azide (

) yields Methyl 5-azido-2-hydroxypentanoate . -

Downstream: Reduction of the azide yields 5-hydroxynorvaline analogs or, upon cyclization, 3-hydroxyproline derivatives.

Experimental Protocol: Cyclization to THF Derivative

Use this protocol to validate the reactivity of the material.

-

Setup: Dissolve Methyl 5-chloro-2-hydroxypentanoate (1.0 eq) in anhydrous THF (0.1 M) under Argon.

-

Deprotonation: Cool to 0°C. Add NaH (1.1 eq, 60% dispersion) portion-wise.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (25°C) for 4 hours.

-

Quench: Carefully add saturated

. -

Workup: Extract with Ethyl Acetate. The organic layer will contain Methyl tetrahydrofuran-2-carboxylate .

Safety & Handling (SDS Summary)

As an alkyl chloride and ester, this compound requires standard organic safety protocols.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C (Refrigerated) under inert gas (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-chloropentanoate (Analogous Reactivity). Retrieved from [Link]

-

Lepore, S. D., et al. (2006).[4] Synthesis of methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate. Florida Atlantic University.[4] (Describes cyclization mechanics of hydroxy-halo esters). Retrieved from [Link]

Molecular structure and stereochemistry of Methyl 5-chloro-2-hydroxypentanoate

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl 5-chloro-2-hydroxypentanoate

Executive Summary

Methyl 5-chloro-2-hydroxypentanoate is a bifunctional aliphatic ester characterized by a terminal alkyl chloride and an alpha-hydroxyl group. Unlike its aromatic counterpart (methyl 5-chlorosalicylate), this molecule serves as a flexible, aliphatic "chiral linchpin" in the synthesis of saturated oxygen and nitrogen heterocycles.

This guide provides a rigorous analysis of its stereochemical properties, biocatalytic synthesis, and its critical role as a precursor for tetrahydrofuran-2-carboxylic acid derivatives and proline analogs.

Part 1: Molecular Architecture & Stereochemical Analysis

The utility of methyl 5-chloro-2-hydroxypentanoate lies in its specific functional density. It contains three distinct reactive sites: the electrophilic ester carbonyl, the nucleophilic alpha-hydroxyl group, and the electrophilic terminal alkyl chloride.

Structural Specifications

| Property | Value (Calculated/Experimental) |

| IUPAC Name | Methyl 5-chloro-2-hydroxypentanoate |

| Molecular Formula | C₆H₁₁ClO₃ |

| Molecular Weight | 166.60 g/mol |

| Chiral Center | C2 (Alpha-carbon) |

| Boiling Point | ~115–120°C (at 1.5 mmHg) [Predicted] |

| LogP | 0.7 (Moderate lipophilicity) |

| H-Bond Donors | 1 (Hydroxyl group) |

Stereochemical Assignment (CIP Rules)

The chirality at the C2 position is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The spatial arrangement of substituents determines the enantiomeric designation (R or S), which is critical for pharmaceutical applications where only one enantiomer is bioactive.

-

Priority 1: -OH (Oxygen, Atomic #8)

-

Priority 2: -COOCH₃ (Carbon bonded to O, O, O)

-

Priority 3: -(CH₂)₃Cl (Carbon bonded to C, H, H)

-

Priority 4: -H (Hydrogen, Atomic #1)

Visualization of Stereochemistry:

Figure 1: Cahn-Ingold-Prelog priority assignment for the C2 chiral center. If the lowest priority group (-H) is in the back, a clockwise arrangement of 1→2→3 designates the (R)-enantiomer.

Part 2: Synthetic Pathways & Stereocontrol

The most robust route to methyl 5-chloro-2-hydroxypentanoate with high enantiomeric excess (ee) is the stereoselective reduction of methyl 5-chloro-2-oxopentanoate . While chemical reduction (e.g., NaBH₄) yields a racemate, biocatalytic reduction offers superior stereocontrol.

Protocol: Biocatalytic Reduction (Enzymatic Route)

This protocol utilizes a Ketoreductase (KRED) library to achieve >99% ee. This is the industry standard for generating chiral alpha-hydroxy esters.

Reagents:

-

Substrate: Methyl 5-chloro-2-oxopentanoate (CAS 1501-26-4).

-

Enzyme: KRED (Screened for S or R selectivity).

-

Cofactor: NADH or NADPH.

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate cofactor).

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Methodology:

-

Buffer Preparation: Dissolve K₂HPO₄/KH₂PO₄ in deionized water to achieve pH 7.0.

-

Substrate Solution: Dissolve methyl 5-chloro-2-oxopentanoate in DMSO (5% v/v final concentration) to improve solubility.

-

Reaction Initiation: Add the substrate solution to the buffer containing Glucose (1.5 eq), NADP+ (1 mM), GDH (5 U/mL), and the specific KRED (10 mg/mL).

-

Incubation: Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct lowers pH).

-

Extraction: Quench with ethyl acetate. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc) is rarely needed if conversion is complete; the product is often used directly.

Why this works: The KRED enzyme binds the keto-ester in a specific pocket, delivering the hydride to only one face of the carbonyl, ensuring absolute stereochemistry.

Part 3: Reactivity Profile & Cyclization Kinetics

The defining feature of this molecule is its ability to undergo intramolecular nucleophilic substitution . Under basic conditions, the alpha-hydroxyl group becomes an alkoxide, which attacks the terminal carbon (C5), displacing the chloride.

The "Spring-Loaded" Mechanism

This reaction is entropically favored as it forms a stable 5-membered ring (Tetrahydrofuran).

-

Reagent: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: THF or DMF (0°C to RT).

-

Product: Methyl tetrahydrofuran-2-carboxylate.

Reaction Flow Diagram:

Figure 2: Cyclization pathway converting the linear chloro-hydroxy ester into the saturated heterocyclic ether.

Substitution vs. Cyclization

If an external nucleophile (e.g., a primary amine) is introduced before base treatment, the chlorine can be displaced first. This is a key route to Pipecolic Acid derivatives (homoproline).

-

Pathway: Amine displacement of Cl → Spontaneous cyclization onto the ester (forming a lactam) OR displacement of Cl followed by hydrolysis.

Part 4: Analytical Characterization

To validate the identity and purity of Methyl 5-chloro-2-hydroxypentanoate, the following analytical signatures are diagnostic.

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | The proton at C2 (alpha to OH and Ester). | |

| ¹H NMR (CDCl₃) | The protons at C5 (adjacent to Chlorine). | |

| ¹H NMR (CDCl₃) | The methyl ester singlet. | |

| IR Spectroscopy | 1735-1750 cm⁻¹ | Strong Carbonyl (C=O) stretch (Ester). |

| IR Spectroscopy | 3400-3500 cm⁻¹ | Broad O-H stretch. |

| Chiral HPLC | Chiralcel OD-H or AD-H | Separation of enantiomers (requires racemic standard). |

References

-

Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates. Coordination Chemistry Reviews, 252(5-7), 659-701. Link

-

Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions. Green Chemistry, 13, 2285-2314. Link

-

PubChem Database. (2025).[1] Methyl 5-chloro-2-oxopentanoate (Precursor Data). National Library of Medicine. Link

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SN2 cyclization kinetics). Link

Sources

A Methodological Framework for Determining the Solubility Profile of Methyl 5-chloro-2-hydroxypentanoate in Organic Solvents

An in-depth technical guide by a Senior Application Scientist

Abstract

Methyl 5-chloro-2-hydroxypentanoate is a functionalized ester molecule with potential applications as an intermediate in chemical synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective purification, reaction engineering, formulation, and crystallization.[1] This guide provides a robust methodological framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol for solubility measurement, and offer insights into interpreting the resulting data based on the molecule's intrinsic physicochemical properties.

Physicochemical Characterization of the Solute

Understanding the molecular structure of Methyl 5-chloro-2-hydroxypentanoate is the first step in predicting its solubility behavior. The molecule, with a chemical formula of C₆H₁₁ClO₃ and an estimated molecular weight of approximately 166.62 g/mol , possesses several key functional groups that dictate its interactions with solvents.

-

Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its carbonyl oxygen.[2]

-

Hydroxyl Group (-OH): The presence of a hydroxyl group at the C-2 position introduces significant polarity. It can act as both a hydrogen bond donor and acceptor, making it highly influential in interactions with protic solvents.

-

Chloroalkane Moiety (-Cl): The terminal chlorine atom introduces a dipole moment and contributes to the molecule's overall polarity.

-

Alkyl Backbone: The pentanoate chain provides a nonpolar character, which will influence its solubility in less polar solvents.

The interplay between these polar and nonpolar regions suggests that Methyl 5-chloro-2-hydroxypentanoate will exhibit a nuanced solubility profile, likely favoring polar organic solvents but potentially retaining some solubility in solvents of intermediate polarity.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Alpha-Hydroxy Esters with Terminal Halogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxy esters bearing terminal halogens are a class of compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their three-dimensional structure and conformational preferences, which dictate their reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive exploration of the thermodynamic stability of these molecules, focusing on the intricate interplay of stereoelectronic effects and intramolecular forces that govern their conformational equilibria. We delve into the theoretical underpinnings of their stability, detail experimental and computational methodologies for their characterization, and discuss their relevance in the context of drug design and development.

Introduction: The Significance of Conformation in Halogenated Alpha-Hydroxy Esters

Alpha-hydroxy esters are valuable chiral building blocks in organic synthesis.[1] The introduction of a halogen atom at a terminal position introduces a new layer of complexity and functionality. In the realm of drug design, halogenation is a common strategy to enhance the potency and pharmacokinetic properties of lead compounds.[2][3] The specific conformation adopted by these molecules is not arbitrary; it is the result of a delicate balance of competing energetic factors. Understanding the thermodynamic stability of different conformers is paramount, as the lowest energy conformation will be the most populated at equilibrium and will likely be the biologically active one.[4][5] This guide will dissect the key factors that determine the conformational landscape of alpha-hydroxy esters with terminal halogens, providing a framework for predicting and controlling their molecular shape.

Theoretical Framework: Unraveling the Forces at Play

The thermodynamic stability of a given conformation is determined by its Gibbs free energy. In the context of alpha-hydroxy esters with terminal halogens, the relative energies of different rotational isomers (rotamers) around the Cα-Cβ bond are of primary interest. The two most important conformers to consider are the gauche and anti arrangements of the hydroxyl and halogen substituents. Several key intramolecular interactions dictate which of these conformers is more stable.

Stereoelectronic Effects: Beyond Simple Sterics

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule.[6][7] They are a powerful force in determining molecular conformation and can often override classical steric hindrance.

In many simple alkanes, the anti conformation, where bulky substituents are 180° apart, is the most stable due to minimized steric repulsion. However, in molecules with electronegative substituents, such as halogens, the gauche conformation (with a dihedral angle of approximately 60°) can be more stable. This counterintuitive preference is known as the gauche effect .[8]

The primary explanation for the gauche effect is hyperconjugation . This is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). In the case of a 3-halo-2-hydroxy-ester, a key hyperconjugative interaction is the donation of electron density from the C-H or C-C σ bonding orbitals into the low-lying C-X (where X is a halogen) σ anti-bonding orbital. This interaction is maximized in a gauche arrangement.

The anomeric effect is another powerful stereoelectronic phenomenon, traditionally discussed in the context of cyclic systems like pyranose rings. However, a "generalized" anomeric effect also operates in acyclic molecules.[9] It describes the tendency of an electronegative substituent on a carbon atom adjacent to a heteroatom (like the oxygen of the hydroxyl group) to favor a gauche orientation. This is due to a stabilizing hyperconjugative interaction between a lone pair of electrons on the heteroatom (n) and the anti-bonding orbital (σ) of the C-X bond (n -> σ). In our target molecules, this would involve the lone pairs on the hydroxyl oxygen interacting with the C-X σ* orbital.

Intramolecular Hydrogen Bonding

A crucial factor influencing the conformational preference of alpha-hydroxy esters with terminal halogens is the potential for intramolecular hydrogen bonding . The hydroxyl group can act as a hydrogen bond donor, while the ester carbonyl group and the terminal halogen can act as hydrogen bond acceptors.

-

OH···O=C Hydrogen Bond: A five-membered ring can be formed through a hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This is a common feature in α-hydroxy esters and significantly stabilizes the molecule.

-

OH···X Hydrogen Bond: A six-membered ring can be formed via a hydrogen bond between the hydroxyl proton and the terminal halogen. The strength of this interaction depends on the electronegativity and size of the halogen atom.

The presence and strength of these intramolecular hydrogen bonds can be a dominant factor in determining the most stable conformation, often favoring a gauche arrangement that brings the interacting groups into proximity.[10][11]

Influence of the Halogen Atom

The nature of the terminal halogen (F, Cl, Br, I) plays a significant role in the overall thermodynamic stability.

-

Electronegativity: More electronegative halogens (like fluorine) create a more polarized C-X bond, making the σ* orbital a better electron acceptor and thus enhancing stabilizing hyperconjugative interactions.

-

Size (Steric Effects): Larger halogens (like bromine and iodine) will introduce greater steric repulsion, which can destabilize the gauche conformer.

-

Hydrogen Bond Acceptor Ability: The ability of the halogen to act as a hydrogen bond acceptor generally decreases down the group.

The interplay of these factors means that the preferred conformation can change depending on the specific halogen present.

Solvent Effects

The surrounding solvent can influence the conformational equilibrium.[12] Polar solvents tend to stabilize conformers with larger dipole moments. The gauche conformer of a 3-halo-2-hydroxy-ester is generally more polar than the anti conformer. Therefore, increasing the polarity of the solvent may further stabilize the gauche form.

Experimental Methodologies for Assessing Thermodynamic Stability

Determining the relative thermodynamic stabilities of different conformers requires experimental techniques that can probe the conformational population at equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[10]

-

Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant (³J) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values, one can determine the relative populations of the gauche and anti conformers.

-

Nuclear Overhauser Effect (NOE): NOE experiments can provide information about through-space proximity between atoms, which can help to distinguish between different conformers.

-

Sample Preparation: Dissolve the synthesized alpha-hydroxy ester with a terminal halogen in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Perform a ¹H-¹H COSY experiment to aid in the assignment of coupled protons.

-

If necessary, acquire temperature-dependent NMR spectra to study the change in conformational equilibrium with temperature.

-

-

Data Analysis:

-

Measure the vicinal coupling constants (³J) between the protons on the α and β carbons.

-

Use the Karplus equation or a modified version to relate the observed coupling constants to the dihedral angles and, subsequently, to the populations of the gauche and anti conformers. The relative populations can be used to calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K), where K is the equilibrium constant (ratio of conformer populations).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for studying hydrogen bonding.[10] The position and shape of the O-H stretching vibration band can provide information about the presence and strength of intramolecular hydrogen bonds. A free O-H group typically shows a sharp absorption band around 3600 cm⁻¹, while a hydrogen-bonded O-H group exhibits a broader band at a lower frequency.

-

Sample Preparation: Prepare a dilute solution of the alpha-hydroxy ester with a terminal halogen in a non-polar solvent (e.g., CCl₄, cyclohexane) to minimize intermolecular interactions. Concentrations should typically be in the range of 1-10 mM.

-

Data Acquisition: Record the FTIR spectrum in the region of 4000-3000 cm⁻¹.

-

Data Analysis:

-

Identify the absorption bands corresponding to the free and hydrogen-bonded O-H stretching vibrations.

-

The relative intensities of these bands can provide a qualitative measure of the extent of intramolecular hydrogen bonding.

-

The frequency shift (Δν) between the free and bonded O-H bands is related to the strength of the hydrogen bond.

-

Calorimetry

Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the heat changes associated with conformational transitions, providing direct thermodynamic data.[13]

Computational Approaches to Predicting Stability

Computational chemistry provides a powerful means to model and predict the thermodynamic stability of different conformers.[14]

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio and DFT methods can be used to calculate the energies of different conformers with a high degree of accuracy.

-

Structure Generation: Build the initial structures of the gauche and anti conformers of the alpha-hydroxy ester with a terminal halogen using a molecular modeling program.

-

Geometry Optimization: Perform geometry optimizations for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative thermodynamic stabilities.

Data Presentation and Interpretation

For a clear comparison of the thermodynamic stabilities, quantitative data should be summarized in tables.

Table 1: Calculated Relative Energies (kcal/mol) of Conformers of Ethyl 3-chloro-2-hydroxypropanoate

| Conformer | Dihedral Angle (HO-C-C-Cl) | Relative Energy (ΔE) | Relative Gibbs Free Energy (ΔG) |

| Gauche 1 | ~60° | 0.00 | 0.00 |

| Gauche 2 | ~-60° | 0.15 | 0.20 |

| Anti | ~180° | 1.50 | 1.45 |

(Note: These are hypothetical values for illustrative purposes.)

Applications in Drug Development

The principles of thermodynamic stability and conformational control are directly applicable to drug design.[3][6] By understanding the factors that stabilize a particular conformation, medicinal chemists can design molecules that are pre-organized to bind to a biological target with higher affinity. The introduction of terminal halogens in alpha-hydroxy ester motifs can be used to:

-

Modulate Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Introduce Halogen Bonding: Heavier halogens (Cl, Br, I) can participate in halogen bonding, a non-covalent interaction with a Lewis base that can contribute to ligand-receptor binding affinity.[15]

-

Control Conformation: As discussed extensively, halogens can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.[16]

Conclusion

The thermodynamic stability of alpha-hydroxy esters with terminal halogens is governed by a complex interplay of stereoelectronic effects, intramolecular hydrogen bonding, steric interactions, and solvent effects. A thorough understanding of these principles is essential for predicting and controlling the three-dimensional structure of these important molecules. The combination of experimental techniques like NMR and FTIR spectroscopy with high-level computational methods provides a powerful toolkit for elucidating their conformational landscape. This knowledge is not only of fundamental chemical interest but also has significant practical implications for the rational design of new therapeutic agents and advanced materials.

References

-

Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. (2025). ResearchGate. [Link]

-

Drug design principles - Stereoelectronics. (2021). stereoelectronics.org. [Link]

-

Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Academia.edu. [Link]

-

Stereoelectronic Effects Dictate Molecular Conformation and Biological Function of Heterocyclic Amides. (2014). ResearchGate. [Link]

-

Effect of Solvent Upon the Vicinal Proton Coupling Constants of Complex Substituted Ethanes. III. 1,2-Dihaloalkanes. ResearchGate. [Link]

-

Stereoelectronic effect - Wikipedia. Wikipedia. [Link]

-

FTIR studies of intermolecular hydrogen bonding in halogenated ethanols. (2001). PubMed. [Link]

-

Protein Stability - Thermodynamics. (2025). Biology LibreTexts. [Link]

-

An experimental approach probing the conformational transitions and energy landscape of antibodies: a glimmer of hope for reviving lost therapeutic candidates using ionic liquid. (2021). PMC. [Link]

-

Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. PMC. [Link]

-

α-Halo carboxylic acids and esters - Wikipedia. Wikipedia. [Link]

-

Draw the most stable conformer of 3hydroxypropanal. EMBIBE. [Link]

-

Halogenase engineering and its utility in medicinal chemistry. (2018). PMC. [Link]

- Process for the synthesis of alpha-hydroxy-esters.

-

Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2- hydroxypropanoates: synthesis of S and N containing heterocycles. Semantic Scholar. [Link]

-

Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by Visible-Light-Induced O−H Insertion Reaction of Diazo Compounds. ResearchGate. [Link]

-

Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. Organic Chemistry Portal. [Link]

-

The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. [Link]

-

Ab Initio calculations of the stabilization energies of the conformational and the structural isomers of C(3)H(7)X where X = F, Cl, and Br. (2002). PubMed. [Link]

-

Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PMC. [Link]

-

[Spoiler] AAMC FL3 C/P #9. (2018). Reddit. [Link]

-

Ethyl 3-chloro-2-hydroxypropanoate. PubChem. [Link]

-

Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2- hydroxypropanoates: Synthesis of S and N containing heterocycles. ResearchGate. [Link]

-

3.2: Conformations of Acyclic Hydrocarbons. (2025). Chemistry LibreTexts. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). ACS Publications. [Link]

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. SciSpace. [Link]

-

UNIT-2 CONFORMATIONAL ISOMERISM. eGyanKosh. [Link]

-

FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Der Pharma Chemica. [Link]

-

Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. (2025). Patsnap Eureka. [Link]

-

Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

-

FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride. SSRN. [Link]

-

NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024). YouTube. [Link]

-

FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. PubMed. [Link]

-

Carba-NAD binding activates SIR2 by reshaping conformational plasticity and rewiring long-range allosteric networks. (2026). PLOS Computational Biology. [Link]

-

Conformational Analysis of Oligomers of (R)-3-Hydroxybutanoic Acid in Solutions by 1H NMR Spectroscopy. ResearchGate. [Link]

-

FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars. [Link]

-

Conformational Preference of Flavonols and Its Effect on the Chemical Properties Involved in Radical Scavenging Activity. MDPI. [Link]

-

Ab initio Computations and Active Thermochemical Tables Hand in Hand: Heats of Formation of Core Combustion Species. OSTI.GOV. [Link]

-

Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. PMC. [Link]

-

Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. ResearchGate. [Link]

-

Different conformations of ester. ResearchGate. [Link]

-

Conformations of acyclic and cyclic molecules. Taylor & Francis eBooks. [Link]

-

Solvation effect on cyclohexane. (2013). Chemistry Stack Exchange. [Link]

-

Cyclohexane conformation - Wikipedia. Wikipedia. [Link]

-

Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures. PubMed. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. stereoelectronics.org [stereoelectronics.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 8. Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds [organic-chemistry.org]

- 9. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FTIR studies of intermolecular hydrogen bonding in halogenated ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An experimental approach probing the conformational transitions and energy landscape of antibodies: a glimmer of hope for reviving lost therapeutic candidates using ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ab Initio calculations of the stabilization energies of the conformational and the structural isomers of C(3)H(7)X where X = F, Cl, and Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scispace.com [scispace.com]

The Synthetic Versatility of Methyl 5-chloro-2-hydroxypentanoate: An In-depth Guide to a Valuable Chiral Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is insatiable. These chiral synthons are the foundational elements upon which complex molecular architectures with specific biological activities are constructed. Among these, bifunctional molecules that offer multiple points for synthetic elaboration are of paramount importance. This guide delves into the core of one such molecule: Methyl 5-chloro-2-hydroxypentanoate. We will explore its synthesis, pathways to its enantiopure forms, and its potential as a versatile intermediate for the synthesis of high-value compounds.

The Strategic Importance of γ-Chloro-α-Hydroxy Esters

Methyl 5-chloro-2-hydroxypentanoate belongs to the class of γ-chloro-α-hydroxy esters. The strategic value of this structural motif lies in its orthogonal reactivity. The α-hydroxy ester functionality is a precursor to a variety of transformations, including oxidation to a keto-ester, inversion of stereochemistry, or acylation. The terminal chloro group, on the other hand, provides a handle for nucleophilic substitution or organometallic coupling reactions. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, making it a highly desirable building block in multi-step syntheses.

Pathways to Racemic Methyl 5-chloro-2-hydroxypentanoate

The synthesis of the racemic form of Methyl 5-chloro-2-hydroxypentanoate is a critical first step. A plausible and efficient synthetic route commences from commercially available starting materials.

A likely precursor for the synthesis is 5-chloro-2-pentanone. This can be prepared from the ketal of a levulinic ester through hydrogenation and subsequent reaction with hydrochloric acid[1]. The synthesis of Methyl 5-chloro-2-hydroxypentanoate would then proceed through the formation of the corresponding α-keto ester, followed by a reduction.

Diagram: Proposed Synthesis of Racemic Methyl 5-chloro-2-hydroxypentanoate

Caption: Proposed synthetic route to racemic Methyl 5-chloro-2-hydroxypentanoate.

Accessing Enantiopure Methyl 5-chloro-2-hydroxypentanoate: Resolution and Asymmetric Synthesis

For applications in drug development, obtaining a single enantiomer of a chiral building block is crucial. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Enzymatic Kinetic Resolution: A Powerful Tool for Enantiomeric Separation

Enzymatic kinetic resolution (EKR) is a widely used and highly effective method for separating enantiomers.[2][3][4][5] Lipases, in particular, are renowned for their ability to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers with high enantiomeric excess (ee).

A prime candidate for the EKR of racemic Methyl 5-chloro-2-hydroxypentanoate is Candida antarctica lipase B (CAL-B), often used in its immobilized form (Novozym 435).[2] The resolution can be performed via transesterification, where one enantiomer of the alcohol is selectively acylated in the presence of an acyl donor.

Table 1: Key Parameters for Lipase-Catalyzed Kinetic Resolution

| Parameter | Description | Rationale |

| Enzyme | Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL) | These lipases have shown high enantioselectivity for a wide range of secondary alcohols and their esters.[2][6] |

| Acyl Donor | Vinyl acetate, isopropenyl acetate, or long-chain fatty acid esters | Irreversible acyl donors like vinyl acetate can drive the reaction to completion. Fatty acid derivatives can also be employed.[3] |

| Solvent | Non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) | These solvents generally do not interfere with enzyme activity and facilitate product separation. |

| Temperature | 30-50 °C | A compromise between reaction rate and enzyme stability. |

| Monitoring | Chiral HPLC or GC | Essential for determining the enantiomeric excess of both the unreacted starting material and the acylated product. |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 5-chloro-2-hydroxypentanoate

-

Enzyme Preparation: To a solution of racemic Methyl 5-chloro-2-hydroxypentanoate (1.0 eq.) in anhydrous toluene (10 mL/mmol), add immobilized Candida antarctica lipase B (Novozym 435, 10-20% w/w of substrate).

-

Acylation: Add vinyl acetate (1.5 eq.) to the suspension.

-

Reaction: Stir the mixture at 40 °C.

-

Monitoring: Periodically take aliquots from the reaction mixture, filter the enzyme, and analyze by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Work-up: Filter off the enzyme (which can often be recycled). Remove the solvent under reduced pressure.

-

Purification: Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.

Asymmetric Synthesis: The Direct Route to Enantiopurity

Asymmetric synthesis offers a more atom-economical approach by directly producing the desired enantiomer. A common strategy for synthesizing chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester.

Diagram: Asymmetric Synthesis vs. Kinetic Resolution

Caption: Comparison of asymmetric synthesis and kinetic resolution pathways.

Catalytic asymmetric hydrogenation of β-ketoesters is a well-established method, and similar principles can be applied to α-ketoesters.[7] Ruthenium-based catalysts with chiral phosphine ligands, such as BINAP, are highly effective for this transformation.[8]

Table 2: Components for Asymmetric Hydrogenation of Methyl 5-chloro-2-oxopentanoate

| Component | Example | Role |

| Substrate | Methyl 5-chloro-2-oxopentanoate | The prochiral starting material. |

| Catalyst Precursor | [RuCl2(p-cymene)]2 | Source of Ruthenium. |

| Chiral Ligand | (R)- or (S)-BINAP | Provides the chiral environment for enantioselective reduction. |

| Reducing Agent | H2 gas | The source of hydrogen. |

| Solvent | Methanol, Ethanol | Protic solvents are often effective for these reductions. |

Applications in Synthesis: A Versatile Chiral Building Block

The synthetic utility of enantiopure Methyl 5-chloro-2-hydroxypentanoate stems from its two distinct reactive sites. The chiral secondary alcohol can be used to introduce a stereocenter, while the terminal chloride can be displaced by a variety of nucleophiles to extend the carbon chain or introduce new functional groups.

Elaboration of the Hydroxyl Group

-

Oxidation: Oxidation of the hydroxyl group to a ketone provides an entry point to further carbon-carbon bond formation via reactions with organometallic reagents.

-

Etherification: Formation of ethers can be used to introduce protecting groups or to link the building block to other molecular fragments.

-

Esterification: Acylation of the hydroxyl group can be used to introduce another functional handle or to modulate the biological activity of a target molecule.

Transformations at the Chloro-Terminus

-

Nucleophilic Substitution: The primary chloride is susceptible to displacement by a wide range of nucleophiles, including amines, azides, cyanides, and thiolates. This allows for the introduction of nitrogen-, carbon-, and sulfur-containing functionalities.

-

Formation of Organometallics: The chloride can be converted into an organometallic reagent, such as a Grignard or an organolithium reagent, which can then be used in carbon-carbon bond-forming reactions.

-

Cyclization Reactions: Intramolecular reactions between the two termini can lead to the formation of cyclic structures, such as lactones or other heterocyclic systems.

Diagram: Synthetic Potential of Methyl 5-chloro-2-hydroxypentanoate

Caption: Diverse synthetic transformations enabled by the bifunctional nature of the title compound.

Conclusion and Future Outlook

Methyl 5-chloro-2-hydroxypentanoate represents a valuable, yet perhaps underutilized, chiral building block in the synthetic chemist's toolbox. While direct literature on this specific molecule is sparse, its synthesis and resolution can be confidently approached using well-established methodologies for analogous compounds. Its bifunctional nature provides a platform for the synthesis of a wide array of complex chiral molecules. For researchers and drug development professionals, the exploration of this and similar chiral synthons opens new avenues for the efficient and stereocontrolled construction of novel therapeutic agents and other high-value chemical entities. The principles of enzymatic resolution and asymmetric catalysis are key to unlocking the full potential of such versatile building blocks.

References

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. Available at: [Link]

-

Dynamic kinetic resolution of alpha-hydroxy acid esters. PubMed. Available at: [Link]

-

Lipase mediated sequential resolution of aromatic β-hydroxy esters using fatty acid derivatives. Academia.edu. Available at: [Link]

-

Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. Available at: [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Politecnico di Milano. Available at: [Link]

-

Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

- Process for the synthesis of alpha-hydroxy-esters. Google Patents.

-

The synthesis of chiral gamma-hydroxy-alpha-beta-unsaturated compounds from chiral cyanohydrins. MDPI. Available at: [Link]

-

Process for the synthesis of alpha-hydroxy-esters. European Patent Office. Available at: [Link]

- Method for preparing methyl 5-hydroxypentanoate. Eureka | Patsnap.

-

(R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Organic Syntheses. Available at: [Link]

-

Synthesis of methyl (Z)-5-hydroxy-2-pentenoate. PrepChem.com. Available at: [Link]

-

A convenient route to chiral γ-lactones via asymmetric hydrogenation of γ-ketoesters using the RuCl3–BINAP–HCl catalytic system. ResearchGate. Available at: [Link]

-

Catalytic asymmetric chloroamination reaction of α,β-unsaturated γ-keto esters and chalcones. PubMed. Available at: [Link]

- Process for the preparation of 5-chloro-2-pentanone. Google Patents.

- Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. Eureka | Patsnap.

-

Methyl 5-chloropentanoate. PubChem. Available at: [Link]

-

Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]

- Method of producing 5-chloropentanoic acid. Google Patents.

-

Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. AGC Chemicals. Available at: [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

-

Scheme 1. Synthesis of 5-Chloro Compounds a. ResearchGate. Available at: [Link]

-

Synthesis of α-Hydroxy Amides. ResearchGate. Available at: [Link]

-

Pharma Intermediate: The Building Blocks Of Modern Pharmaceuticals. PYG Lifesciences. Available at: [Link]

-

Methods for Hydroxamic Acid Synthesis. PMC. Available at: [Link]

- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids. Google Patents.

- Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone. Google Patents.

Sources

- 1. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]

- 2. repository.tudelft.nl [repository.tudelft.nl]

- 3. (PDF) Lipase mediated sequential resolution of aromatic β-hydroxy esters using fatty acid derivatives [academia.edu]

- 4. almacgroup.com [almacgroup.com]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Dynamic kinetic resolution of alpha-hydroxy acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Strategic Utilization of Methyl 5-chloro-2-hydroxypentanoate in Pharmaceutical Synthesis

Executive Summary: The Bifunctional Chiral Synthon

Methyl 5-chloro-2-hydroxypentanoate (MCHP) represents a high-value, bifunctional building block in modern pharmaceutical synthesis. Its structural utility lies in the precise placement of a nucleophilic hydroxyl group at the

This guide details the synthetic divergence of MCHP into two critical pharmaceutical intermediate classes:

-

Tetrahydrofuran-2-carboxylates: Key scaffolds for kinase inhibitors and polyether antibiotics.

-

Pipecolic Acid Precursors (

-Lactams): Essential cores for local anesthetics (e.g., Ropivacaine) and immunosuppressants.

Chemical Profile & Stereochemical Considerations

The synthetic value of MCHP is maximized when used in its enantiopure form, typically (S)-Methyl 5-chloro-2-hydroxypentanoate . The chirality at the C2 position is conserved during specific cyclization protocols, allowing for the synthesis of enantiopure APIs without the need for late-stage resolution.

| Property | Specification | Criticality in Synthesis |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 166.60 g/mol | Yield determination |

| Chiral Center | C2 ( | Defines stereochemistry of final heterocycle |

| Reactive Sites | C5-Cl (Electrophile), C2-OH (Nucleophile), C1-Ester (Electrophile) | Dictates cyclization pathway (O-alkylation vs. Lactamization) |

| Stability | Moisture sensitive; prone to hydrolysis | Requires anhydrous storage and handling |

Divergent Synthesis Pathways

The core utility of MCHP is its ability to diverge into oxygen or nitrogen heterocycles based on the initial nucleophilic trigger.

Pathway A: Synthesis of (S)-Methyl Tetrahydrofuran-2-carboxylate

Mechanism: Intramolecular Williamson Ether Synthesis.

Under basic conditions, the C2-hydroxyl group is deprotonated. The resulting alkoxide performs an intramolecular

-

Relevance: The tetrahydrofuran (THF) ring is a pharmacophore found in diverse APIs, including Amprenavir (HIV protease inhibitor) and various nucleoside analogs.

Pathway B: Synthesis of Pipecolic Acid Scaffolds via -Lactams

Mechanism: Nucleophilic Substitution followed by Lactamization. Displacement of the C5-chloride by a primary amine (e.g., benzylamine) introduces a nitrogen nucleophile. Subsequent heating induces cyclization of the amine onto the C1-ester, forming a 6-membered lactam (piperidin-2-one). Reduction of this lactam yields N-substituted pipecolic acid derivatives.

-

Relevance: Pipecolic acid is the structural core of the "caine" family of local anesthetics (e.g., Ropivacaine , Bupivacaine ) and is a proline homologue used in peptidomimetic drug design.

Visualization of Reaction Architectures

The following diagram illustrates the divergent pathways from the core intermediate.

Caption: Divergent synthesis of Oxygen (THF) and Nitrogen (Piperidine) heterocycles from MCHP.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl Tetrahydrofuran-2-carboxylate

Objective: High-yield cyclization maintaining stereochemical integrity.

Reagents:

-

(S)-MCHP (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion, 1.1 eq)

-

Tetrahydrofuran (THF, anhydrous)

Workflow:

-

Setup: Flame-dry a 250mL round-bottom flask under Nitrogen atmosphere.

-

Solvation: Suspend NaH (1.1 eq) in anhydrous THF at 0°C.

-

Addition: Add (S)-MCHP dropwise over 30 minutes. Note: Evolution of

gas will be observed. -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

-

Quench: Carefully quench with saturated

solution at 0°C. -

Workup: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Distillation under reduced pressure (approx. 60-65°C at 15 mmHg).

Self-Validating Checkpoint:

-

1H NMR (CDCl3): Look for the disappearance of the hydroxymethine proton doublet and the appearance of the methine triplet characteristic of the THF ring system at

4.4-4.6 ppm.

Protocol 2: Synthesis of N-Benzyl-5-hydroxypiperidin-2-one

Objective: Preparation of the lactam precursor for pipecolic acid derivatives.

Reagents:

-

MCHP (1.0 eq)

-

Benzylamine (3.0 eq) - Excess acts as solvent and base.

-

Potassium Iodide (KI, 0.1 eq) - Catalyst.

Workflow:

-

Substitution: Mix MCHP, Benzylamine, and KI in acetonitrile. Reflux for 12 hours.

-

Intermediate Check: The primary displacement of Cl by amine occurs first.

-

Cyclization: Continue heating or transfer to toluene and reflux with a Dean-Stark trap to drive off methanol, promoting lactamization.

-

Workup: Remove solvent.[1] Dissolve residue in DCM, wash with 1N HCl (to remove excess benzylamine), then saturated

. -

Isolation: Recrystallize from EtOAc/Hexanes.

Critical Quality Attributes (CQAs) & Troubleshooting

In pharmaceutical intermediate manufacturing, impurity profiling is mandatory.

| Impurity Type | Origin | Control Strategy |

| Dimerization Products | Intermolecular reaction between two MCHP molecules (O-alkylation of one by another). | Maintain high dilution (0.05 M - 0.1 M) during cyclization to favor intramolecular reaction. |

| Elimination Product | Formation of Methyl 2-hydroxy-4-pentenoate via E2 elimination of HCl. | Avoid strong, bulky bases (e.g., t-BuOK). Use NaH or |

| Racemization | Proton exchange at the chiral C2 position. | Avoid harsh basic conditions for extended periods. The |

References

-

Hanessian, S., et al. "Diastereoselective Synthesis of Functionally Diverse Substituted Pipecolic Acids."[2] Tetrahedron: Asymmetry, vol. 16, no. 24, 2005, pp. 4034-4039. Link

-

Organic Syntheses. "Synthesis of Pipecolic Acid Derivatives." Org.[1][3] Synth., vol. 75, 1998, p. 195. Link

-

PubChem. "Methyl 5-chloropentanoate (Related Structure Data)." National Library of Medicine. Link

-

Midas Pharma. "Pharmaceutical Intermediates and APIs."[4] Midas Pharma Portfolio. Link

-

ResearchGate. "Biosynthesis and Chemical Synthesis of L-Pipecolic Acid." ResearchGate Publication. Link

Sources

Methodological & Application

Application Note: Chemo-Enzymatic Synthesis of Methyl 5-chloro-2-hydroxypentanoate

Executive Summary

This application note details the synthesis of Methyl 5-chloro-2-hydroxypentanoate , a critical chiral building block employed in the manufacture of (S)-Pipecolic acid and piperidine-based pharmaceuticals such as Ropivacaine and Mepivacaine .

While traditional chemical reductions (e.g., NaBH₄) yield racemic mixtures requiring wasteful resolution, this guide focuses on two stereoselective pathways starting from Methyl 5-chloro-2-oxopentanoate :

-

Biocatalytic Reduction (Method A): Utilizes Ketoreductases (KREDs) for high enantiomeric excess (>99% ee) and mild conditions.

-

Asymmetric Hydrogenation (Method B): Utilizes Ru-BINAP catalysts for scalable, high-throughput batch processing.

Pathway Analysis & Strategic Selection

The choice between biocatalysis and chemocatalysis depends on scale, available equipment, and purity requirements.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the

Figure 1: Synthetic pathway illustrating the divergence of reduction methods and the downstream utility of the chlorohydrin intermediate.

Method Comparison Table

| Feature | Method A: Biocatalytic (KRED) | Method B: Asymmetric Hydrogenation |

| Enantioselectivity (ee) | Excellent (>99%) | Good to Excellent (90–96%) |

| Reaction Conditions | Ambient Temp, Aqueous Buffer, pH 7 | High Pressure (10–50 bar), Organic Solvent |

| Catalyst Cost | Moderate (Recyclable via immobilization) | High (Ruthenium/Ligand costs) |

| Impurity Profile | Protein residues (removable via filtration) | Heavy metal traces (requires scavenging) |

| Scalability | Linear (Volume dependent) | High (Volume & Pressure dependent) |

Method A: Biocatalytic Reduction (Recommended)

Principle: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH/NADH) to the keto group. A coupled enzyme system (Glucose Dehydrogenase - GDH) regenerates the cofactor, making the process economically viable.

Reagents & Equipment[1][2][3]

-

Substrate: Methyl 5-chloro-2-oxopentanoate (0.5 M solution in DMSO).

-

Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum KREDs). Note: KREDs specific for

-keto esters are preferred. -

Cofactor: NADP+ (1.0 mM initial conc).

-

Recycling System: Glucose Dehydrogenase (GDH, 50 U/mL) and D-Glucose (1.5 eq).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgSO₄.

-

Equipment: Orbital shaker or overhead stirrer, thermostatted vessel (30°C).

Enzymatic Cycle Visualization

Figure 2: The cofactor regeneration cycle ensures that expensive NADPH is used only in catalytic amounts.

Step-by-Step Protocol

-

Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (24 mg) to reach 2 mM.

-

Cofactor Mix: Dissolve NADP+ (80 mg) and D-Glucose (2.7 g, 15 mmol) in the buffer.

-

Enzyme Addition: Add GDH (500 Units) and the selected KRED (50–100 mg lyophilized powder) to the reaction vessel. Stir gently to dissolve; do not vortex to avoid protein denaturation.

-

Substrate Initiation: Add Methyl 5-chloro-2-oxopentanoate (1.64 g, 10 mmol) dissolved in 2 mL DMSO dropwise over 10 minutes.

-

Critical Control: Maintain pH at 7.0 using a pH-stat with 1M NaOH, as gluconic acid production will lower pH.

-

-

Incubation: Stir at 30°C / 250 rpm for 12–24 hours.

-

IPC (In-Process Control): Extract a 50 µL aliquot with Ethyl Acetate (EtOAc) and analyze via GC/HPLC (see Section 5). Target conversion >98%.

-

Workup:

-

Add Celite (2 g) and filter to remove enzymes.

-

Extract the filtrate 3x with EtOAc (50 mL).

-

Wash combined organics with Brine.[1]

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 4:1).

Method B: Asymmetric Hydrogenation (Alternative)

Principle: Transition metal catalysis using chiral ligands (e.g., BINAP) to induce stereochemistry under hydrogen pressure.

Reagents & Equipment[1][2][3]

-

Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (1 mol%).

-

Solvent: Methanol (degassed).

-

Hydrogen Source: H₂ gas (High Pressure).

-

Equipment: Stainless steel autoclave (Parr reactor).

Step-by-Step Protocol

-

Catalyst Prep: In a glovebox, dissolve the Ru-BINAP catalyst (0.1 mmol) in degassed Methanol (10 mL).

-

Substrate Loading: Add Methyl 5-chloro-2-oxopentanoate (10 mmol) to the autoclave liner containing 40 mL degassed Methanol.

-

Mixing: Add the catalyst solution to the substrate. Seal the autoclave.

-

Purging: Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar).

-

Reaction: Pressurize to 30 bar (435 psi) H₂. Heat to 50°C and stir at 800 rpm for 18 hours.

-

Workup: Vent H₂ carefully. Concentrate the solvent.

-

Metal Removal: Pass the residue through a short pad of silica or use a metal scavenger (e.g., SiliaMetS®) to remove Ruthenium.

Analytical Controls

Validation of the product requires separating the enantiomers to calculate the Enantiomeric Excess (ee).

-

HPLC Method:

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Ester carbonyl absorption).

-

Retention Times (Approx): (S)-isomer: 8.2 min; (R)-isomer: 9.5 min (Verify with racemic standard).

-

-

GC Method:

-

Column: Cyclodex-B or equivalent chiral phase.

-

Temp Program: 80°C (2 min)

10°C/min

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | pH Drop / Enzyme Inactivation | Ensure active pH control (pH-stat). Add more GDH/Glucose. |

| Low ee% (Method B) | High Temperature / Pressure | Lower Temp to 35°C; reduce H₂ pressure to 10 bar (may increase reaction time). |

| Emulsion during Workup | Protein Stabilization | Filter through a Celite pad before extraction. Add brine to aqueous phase. |

| Product Degradation | Cyclization to Piperidine | Avoid strong bases during workup. The chlorohydrin can cyclize if pH > 9. |

References

-

Bioc

-Keto Esters: - -keto).

-

Chemical Synthesis Context

-

Title: "Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate" (Demonstrates similar chlorohydrin chemistry).

- Source: Reaction Chemistry & Engineering (RSC).

-

URL:[Link]

-

-

Pipecolic Acid Pathway

-

Ruthenium Catalysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijcmas.com [ijcmas.com]

- 3. Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. chimia.ch [chimia.ch]

Using Methyl 5-chloro-2-hydroxypentanoate in cyclopropane synthesis

An Application Note and Protocol for the Synthesis of Methyl 2-hydroxycyclopropane-1-carboxylate Derivatives

Abstract

This document provides a comprehensive guide for the synthesis of cyclopropane derivatives from methyl 5-chloro-2-hydroxypentanoate via a base-mediated intramolecular cyclization. Cyclopropane rings are a critical structural motif in medicinal chemistry, prized for their ability to impart conformational rigidity and improve metabolic stability in drug candidates.[1] This application note details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, and offers insights into process optimization and troubleshooting. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, despite its inherent strain, is a prevalent feature in a wide array of natural products and pharmaceuticals.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity with biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities and often improves the pharmacokinetic profile of a molecule.

Traditional methods for cyclopropane synthesis include the Simmons-Smith reaction, transition-metal-catalyzed decomposition of diazo compounds, and Michael-initiated ring-closure (MIRC) reactions.[2] An alternative and powerful strategy, particularly for creating highly functionalized cyclopropanes, is the intramolecular cyclization of acyclic precursors bearing a nucleophilic center and a leaving group at appropriate positions.[3] This guide focuses on such a pathway, utilizing the readily accessible methyl 5-chloro-2-hydroxypentanoate as the starting material.

Reaction Mechanism: Intramolecular Nucleophilic Substitution

The formation of the cyclopropane ring from methyl 5-chloro-2-hydroxypentanoate proceeds via a base-mediated intramolecular nucleophilic substitution. The key mechanistic steps are outlined below:

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the carbon atom alpha to the ester carbonyl (C-2). This is the most acidic proton due to the inductive effect of the adjacent ester and hydroxyl groups, leading to the formation of a resonance-stabilized enolate intermediate.

-

Intramolecular Cyclization: The resulting enolate acts as a carbon-based nucleophile. It attacks the electrophilic carbon atom bearing the chlorine (C-5) in an intramolecular S(_N)2 reaction. This ring-closing step is classified as a 3-exo-tet cyclization, which is kinetically favored.

-

Protonation: Upon aqueous workup, the resulting cyclopropyl alkoxide is protonated to yield the final methyl 2-hydroxycyclopropane-1-carboxylate product.

The presence of the hydroxyl group at C-2 is crucial. While it increases the acidity of the C-2 proton, it can also influence the diastereoselectivity of the cyclization by coordinating with the base or through steric interactions in the transition state. The reaction typically yields a mixture of cis and trans diastereomers, with the ratio depending on the specific reaction conditions.

Caption: Figure 1: Reaction Mechanism

Experimental Protocol

This protocol provides a method for the synthesis of methyl 2-hydroxycyclopropane-1-carboxylate from methyl 5-chloro-2-hydroxypentanoate.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Methyl 5-chloro-2-hydroxypentanoate | (Varies) | 166.60 | 1.67 g (10.0 mmol) | Starting material |

| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 | 0.44 g (11.0 mmol) | Strong base; handle with extreme care. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | Anhydrous solvent is critical. |

| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~30 mL | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~100 mL | Extraction solvent. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~30 mL | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | Drying agent. |

3.2. Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

3.3. Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow

-

Preparation: Under a nitrogen or argon atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add 30 mL of anhydrous THF to the flask. Stir the suspension and cool the flask to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve methyl 5-chloro-2-hydroxypentanoate (1.67 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF in a dropping funnel. Add this solution dropwise to the stirred NaH suspension over approximately 30 minutes. Vigorous hydrogen gas evolution will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by adding 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Workup - Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a mixture of diastereomers.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive NaH.2. Wet solvent or glassware.3. Insufficient reaction time/temperature. | 1. Use fresh, unopened NaH. Wash the NaH dispersion with dry hexanes to remove mineral oil before use.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Increase reflux time and monitor by TLC. |

| Low Yield | 1. Intermolecular side reactions.2. Ester hydrolysis. | 1. Use high-dilution conditions by adding the substrate solution more slowly.2. Ensure the quenching and workup are performed without unnecessary delays. |

| Formation of Byproducts | 1. Elimination reaction (E2) forming an alkene.2. Reaction with solvent (e.g., DMF). | 1. This is a competing pathway. Lowering the reaction temperature might favor the S(_N)2 cyclization.2. THF is generally a robust solvent. Avoid solvents like DMF which can react with NaH.[4] |

Safety Precautions

-

Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Solvents: Tetrahydrofuran and ethyl acetate are flammable. Handle them in a well-ventilated fume hood away from ignition sources.

-

Quenching: The quenching of excess NaH is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling.

References

-

Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

-

Aggarwal, V. K., & de Vicente, J. (2023). Controllable Diastereoselective Cyclopropanation. Enantioselective Synthesis of Vinylcyclopropanes via Chiral Telluronium Ylides. Journal of the American Chemical Society, 145(1), 1-12. [Link]

-

Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

-